(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and chroman. Adamantane is known for its rigid, diamond-like structure, while chroman is a bicyclic compound with antioxidant properties. This unique combination may offer interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a carboxylic acid group at the 1-position.
Chromane Derivative Preparation: The chromane moiety is synthesized separately, often starting from a phenol derivative.
Coupling Reaction: The adamantane carboxylic acid is coupled with the chromane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromane moiety can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Antioxidant: The chromane moiety suggests potential antioxidant properties.
Drug Development: The compound could be explored for its potential therapeutic effects, particularly in neurodegenerative diseases due to the adamantane structure.
Industry
Polymer Additives: The compound could be used as an additive to enhance the properties of polymers.
Coatings: Potential use in coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an antioxidant, the chromane moiety would likely scavenge free radicals. In drug development, the adamantane structure could interact with specific molecular targets, such as ion channels or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Tocopherol: A chromane derivative with antioxidant properties.
Uniqueness
(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide is unique in combining the structural features of both adamantane and chromane, potentially offering a combination of stability, rigidity, and biological activity not found in other compounds.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-19(20-10-14-7-15(11-20)9-16(8-14)12-20)22-13-21(24)5-6-25-18-4-2-1-3-17(18)21/h1-4,14-16,24H,5-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWKVPZWGEEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C34CC5CC(C3)CC(C5)C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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